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2-[benzyl(phenylsulfonyl)amino]benzamide

Cat. No.: B3479482
M. Wt: 366.4 g/mol
InChI Key: XNYYLXBTEDWNTQ-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Core Structures in Chemical Research

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom which is part of an amide, is a cornerstone in organic and medicinal chemistry. pharmaguideline.com As the simplest amide derivative of benzoic acid, benzamide itself is a white, solid organic compound. wikipedia.org Its derivatives, however, represent a vast and diverse chemical space. mdpi.comvalpo.edu

Benzamides are recognized as valuable building blocks in organic synthesis. mdpi.com A primary reason for their prevalence is their synthetic accessibility; they are often stable and relatively straightforward to prepare from commercially available substrates. mdpi.com The formation of the amide bond is a fundamental and extensively studied transformation in organic chemistry. nih.gov Conventional synthesis methods often involve reacting an activated carboxylic acid, such as an acid chloride derived from benzoic acid, with a suitable amine. mdpi.comnih.gov

This synthetic tractability allows for the straightforward introduction of a wide array of substituents onto both the benzene (B151609) ring and the amide nitrogen. mdpi.com This flexibility enables chemists to generate large libraries of structurally diverse benzamide derivatives, facilitating detailed structure-activity relationship (SAR) studies. mdpi.comnih.gov The ability to systematically modify the structure is crucial for optimizing the properties of new molecules in a research context. nih.gov

The structural versatility of the benzamide core has led to its incorporation in a multitude of compounds investigated for their biological activities. valpo.edunih.gov In non-clinical research settings, benzamide derivatives have demonstrated a wide spectrum of potential biological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. mdpi.comvalpo.edu

A significant area of investigation is their role as enzyme inhibitors. For instance, various substituted benzamides have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes relevant in neurodegenerative disease research. mdpi.com Other research has focused on their ability to inhibit histone deacetylases (HDACs) or carbonic anhydrase (CA) isoenzymes. nih.govnih.gov The benzamide moiety can form hydrogen bonds with the active sites of target enzymes, contributing to their inhibitory potential. nih.gov These interactions are fundamental to their function as molecular probes and lead structures in drug discovery research. mdpi.comnih.gov

Role of Phenylsulfonylamine Moieties in Chemical Biology

The phenylsulfonylamine moiety, a key feature of sulfonamide compounds, is another privileged scaffold in chemical biology and molecular design. openaccesspub.org This functional group consists of a sulfonyl group (-SO2-) attached to a nitrogen atom. fiveable.me

Sulfonamides and their derivatives are a major class of synthetic compounds that have been extensively explored for a wide range of biological applications. openaccesspub.orgnih.gov The sulfonamide group is a cornerstone in the design of new molecules, often serving as a key pharmacophore. nih.gov The synthesis of sulfonamide derivatives, for instance by reacting a sulfonyl chloride with an amine, allows for the creation of diverse molecular architectures. nih.gov This has led to their use in developing inhibitors for various enzymes, including carbonic anhydrases and proteases, making them valuable tools in chemical biology research. nih.govnih.gov

The sulfonyl group imparts unique physicochemical properties to a molecule that are critical for its interactions with biological targets. fiveable.meresearchgate.net It is a polar, electron-withdrawing group, and its sulfur atom is double-bonded to two oxygen atoms. fiveable.me These oxygen atoms can act as hydrogen-bond acceptors, enhancing the binding affinity of a molecule to its target protein. researchgate.netresearchgate.net

Furthermore, the introduction of a sulfonyl group can influence a molecule's solubility, polarity, and metabolic stability. fiveable.meresearchgate.net By blocking sites on a molecule that are susceptible to metabolic breakdown, the sulfonyl group can increase its stability, which is a desirable property in the development of molecular probes. researchgate.net The tense chemical structure and functionality of the sulfonyl group can also constrain the conformations of a molecule's side chains, allowing for a more specific fit into the active sites of biological targets. nih.govresearchgate.net

Rationale for Investigating 2-[benzyl(phenylsulfonyl)amino]benzamide

The rationale for the focused investigation of This compound stems from the strategic combination of the two aforementioned pharmacologically significant scaffolds. This hybrid structure integrates a benzamide core with a phenylsulfonylamine moiety, creating a molecule with potential for unique chemical properties and biological interactions.

The benzamide portion provides a synthetically accessible and structurally versatile platform, known to be present in a wide array of biologically active compounds. mdpi.comresearchgate.net The N-substitution and the ortho-amino linkage offer specific vectors for exploring molecular space. The phenylsulfonylamine group introduces a potent hydrogen bond-accepting sulfonyl unit and specific stereoelectronic properties that are known to drive interactions with biological macromolecules. nih.govresearchgate.net

The specific arrangement in This compound , where a phenylsulfonyl group and a benzyl (B1604629) group are attached to the nitrogen of an anthranilamide (2-aminobenzamide) core, presents a novel architecture. Research into related structures, such as N-(2'-aminophenyl)-benzamide derivatives and other substituted 2-aminobenzamides, highlights the interest in this chemical space for generating molecules with cytotoxic or enzyme-inhibitory properties in research models. google.comresearchgate.net The combination of a bulky, hydrophobic benzyl group with the polar, electron-withdrawing sulfonyl group on the same nitrogen atom creates a complex steric and electronic environment, suggesting the potential for selective interactions with protein targets. Therefore, This compound represents a logical target for synthesis and evaluation to explore new areas of chemical biology.

Data Tables

Table 1: General Properties of Core Moieties

MoietyCommon Synthesis RouteKey Structural FeaturesRole in Molecular Design
Benzamide Acylation of amines with benzoic acid derivatives. mdpi.comnih.govPlanar aromatic ring; amide group capable of H-bonding. nih.govScaffold for diverse substitution; provides structural rigidity. mdpi.comnih.gov
Phenylsulfonylamine Reaction of a sulfonyl chloride with an amine. nih.govTetrahedral sulfur center; two H-bond accepting oxygen atoms. fiveable.meresearchgate.netIntroduces polarity; enhances binding affinity and metabolic stability. nih.govresearchgate.net

Table 2: Physicochemical Properties of a Structurally Related Compound

Data for the specific title compound is not widely available. The table below lists properties for the closely related compound 2-[(Benzylsulfonyl)amino]benzamide.

Property Value Source
Molecular Formula C14H14N2O3S PubChem nih.gov
Molecular Weight 290.3 g/mol PubChem nih.gov
Hydrogen Bond Donors 3 PubChem nih.gov
Hydrogen Bond Acceptors 4 PubChem nih.gov
Rotatable Bond Count 4 PubChem nih.gov

| Topological Polar Surface Area | 94.9 Ų | PubChem nih.gov |

Unique Structural Features and Synthetic Interest

The synthetic interest in N-substituted benzamides and phenylsulfonylamines stems from their modular nature and the diverse chemical properties they impart. The benzamide structure is a common feature in pharmaceuticals, and its derivatives are explored for a range of biological activities. cymitquimica.com The amide bond is relatively stable, and the aromatic ring and the N-substituent can be readily modified, allowing chemists to systematically alter the molecule's properties. researchgate.netnih.gov The synthesis of these compounds often involves straightforward reactions, such as the coupling of an aniline (B41778) with a benzoyl chloride derivative or the reaction of an aminobenzamide with other reagents. nih.govnih.gov

Phenylsulfonylamines are also of great interest due to the properties of the sulfonamide group. This functional group is a strong hydrogen bond donor and can participate in critical interactions with biological targets. nih.gov The synthesis of molecules incorporating this group, such as the target compound this compound, often involves reacting a primary or secondary amine with a sulfonyl chloride. The combination of the bulky phenylsulfonyl group and the benzyl group on the nitrogen atom of an aminobenzamide core creates a sterically demanding and conformationally distinct structure. This complexity makes it an interesting subject for structural analysis and exploring novel chemical space.

The specific compound, this compound, merges these two important chemical spaces. Its structure features an ortho-substituted benzamide, where the substituent is a nitrogen atom that is part of a phenylsulfonylamine moiety and also bears a benzyl group. This intricate substitution pattern suggests a complex three-dimensional shape and specific electronic properties, driving its synthetic and research interest.

Hypothesis on Molecular Interactions and Potential Research Utility

The unique architecture of this compound suggests several hypotheses regarding its molecular interactions and potential utility in research. The presence of multiple aromatic rings—the benzamide phenyl, the benzyl group, and the phenylsulfonyl group—creates opportunities for π-π stacking and hydrophobic interactions. cymitquimica.com These non-covalent interactions are crucial for how a molecule binds to biological macromolecules.

The amide and sulfonamide groups are potent hydrogen bond donors and acceptors. nih.gov The N-H of the primary amide and the oxygen atoms of the carbonyl and sulfonyl groups can form a network of hydrogen bonds. It is hypothesized that these functional groups could interact with the active sites of enzymes or receptors. For instance, benzamide derivatives have been studied as inhibitors of enzymes like histone deacetylases (HDACs) by coordinating with a zinc ion in the active site. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-[benzyl(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamideC28H26N2O4S486.58333456-79-4 guidechem.com
2-[benzyl(phenylsulfonyl)amino]-N-(2-chlorobenzyl)benzamideC27H23ClN2O3S491.0Not Available evitachem.com
2-[(Benzylsulfonyl)amino]benzamideC14H14N2O3S290.34669704-56-1 nih.gov
Benzenesulfonamide (B165840)C6H7NO2S157.1998-10-2 nih.gov
2-Aminobenzamide (B116534)C7H8N2O136.1588-68-6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O3S B3479482 2-[benzyl(phenylsulfonyl)amino]benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c21-20(23)18-13-7-8-14-19(18)22(15-16-9-3-1-4-10-16)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYYLXBTEDWNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-[benzyl(phenylsulfonyl)amino]benzamide

Retrosynthetic analysis involves the deconstruction of the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection points are the amide, sulfonamide, and N-benzyl bonds.

The structure of this compound contains three key linkages that can be strategically disconnected in a retrosynthetic sense: the amide C-N bond, the sulfonamide S-N bond, and the benzylic C-N bond.

Amide Bond Disconnection: This strategy breaks the amide linkage, leading to 2-[benzyl(phenylsulfonyl)amino]benzoic acid and ammonia (B1221849). This is a common retrosynthetic step in amide synthesis. researchgate.net The required benzoic acid precursor would itself be synthesized in prior steps.

Sulfonamide Bond Disconnection: Cleavage of the sulfur-nitrogen bond is a highly effective strategy. researchgate.net This disconnection points to two key intermediates: 2-(benzylamino)benzamide and benzenesulfonyl chloride. This pathway suggests an initial N-alkylation of an anthranilamide derivative followed by sulfonylation.

N-Benzyl and Sulfonamide Bond Disconnections: A third, and very common, approach involves sequential disconnections. The first disconnection is the N-benzyl bond, leading to 2-(phenylsulfonylamino)benzamide and a benzyl (B1604629) halide or alcohol. A subsequent disconnection of the sulfonamide bond in this intermediate reveals 2-aminobenzamide (B116534) and benzenesulfonyl chloride as the primary starting materials. This latter sequence, involving initial sulfonylation followed by N-alkylation, is often preferred.

Based on the disconnection strategies, several key precursors are identified. The commercial availability and straightforward synthesis of these precursors make them ideal starting points for the synthesis of the target compound.

Precursor MoleculeFormulaRole in SynthesisCommon Starting Material For
2-AminobenzamideC₇H₈N₂OCore structure providing the benzamide (B126) moiety. hmdb.caSulfonylation and subsequent alkylation
Isatoic Anhydride (B1165640)C₈H₅NO₃A common and reactive precursor for synthesizing 2-aminobenzamide derivatives. nih.govAmidation reactions
Benzenesulfonyl ChlorideC₆H₅ClO₂SProvides the phenylsulfonyl group.Sulfonylation of the amino group
Benzyl AlcoholC₇H₈OAn environmentally benign alkylating agent for N-alkylation. ionike.comionike.comN-Alkylation via "borrowing hydrogen" methods
Benzyl ChlorideC₇H₇ClA traditional alkylating agent for N-alkylation.Classical N-alkylation reactions

Optimized Synthetic Pathways for the Compound

The forward synthesis of this compound can be executed in a few logical sequences. A highly practical route begins with the readily available 2-aminobenzamide. This starting material first undergoes sulfonylation, followed by the introduction of the benzyl group via N-alkylation.

While the primary strategy often starts with 2-aminobenzamide, an alternative pathway involves forming the amide bond at a later stage. This requires the synthesis of 2-[benzyl(phenylsulfonyl)amino]benzoic acid first, followed by amidation. Amide bonds are typically formed by activating the carboxylic acid. organic-chemistry.orglibretexts.org

Common methods for amidation include:

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acid chloride readily reacts with ammonia to form the primary amide.

Coupling Agents: Direct reaction of the carboxylic acid with ammonia can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

From Isatoic Anhydride: 2-aminobenzamide derivatives can be synthesized from isatoic anhydride by reacting it with an appropriate amine, which involves a ring-opening and subsequent decarboxylation. nih.gov

ReactionReagentsConditionsKey Feature
Acid Chloride PathwayCarboxylic Acid, SOCl₂, AmmoniaTwo steps: 1. Reflux with SOCl₂. 2. Reaction with NH₃.Highly reactive intermediate ensures high conversion. youtube.com
Coupling Agent PathwayCarboxylic Acid, DCC, AmmoniaRoom temperature in an inert solvent.Milder conditions compared to the acid chloride route. libretexts.org
Isatoic Anhydride RouteIsatoic Anhydride, AmineReflux in a solvent like DMF.Efficient for creating various 2-aminobenzamide derivatives. nih.gov

The formation of the sulfonamide bond is a critical step, typically achieved by reacting an amine with a sulfonyl chloride. organic-chemistry.org In the context of synthesizing the target compound, 2-aminobenzamide is treated with benzenesulfonyl chloride.

This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a classic choice, acting as both a base and a solvent. Other tertiary amines like triethylamine (B128534) can also be used in an inert solvent. While the reaction often proceeds without a catalyst, certain catalysts can enhance the reaction rate and yield. organic-chemistry.org For instance, indium has been shown to catalyze the sulfonylation of amines effectively. organic-chemistry.org

Base/Catalyst SystemSolventTemperatureYieldReference
Sodium AcetateWater80-85 °CGood nih.gov
PyridinePyridineRoom Temp to RefluxVariableStandard Method
IndiumDichloromethaneRoom TemperatureExcellent organic-chemistry.org
DABCO/Ca(NTf₂)₂AcetonitrileRoom TemperatureGood to Excellent organic-chemistry.org

The final step in the most common synthetic sequence is the N-alkylation of the sulfonamide nitrogen to introduce the benzyl group. ionike.com This transformation can be accomplished through classical methods or more modern, greener alternatives.

Classical N-Alkylation: This involves the reaction of the N-H sulfonamide with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile.

"Borrowing Hydrogen" Catalysis: A more atom-economical and environmentally friendly approach uses benzyl alcohol as the alkylating agent. ionike.comionike.com This method employs a transition-metal catalyst (e.g., based on iron, copper, or manganese) that temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. ionike.comionike.comacs.org The aldehyde then condenses with the sulfonamide, and the catalyst returns the hydrogen to reduce the resulting imine intermediate, regenerating the catalyst and producing water as the only byproduct.

Catalytic SystemAlkylating AgentBaseConditionsKey AdvantageReference
None (Classical)Benzyl HalideK₂CO₃ or NaHDMF, heatWell-established-
FeCl₂Benzyl AlcoholK₂CO₃HeatEnvironmentally benign, high yield (>90%). ionike.com ionike.com
Mn(I) PNP pincerBenzyl AlcoholK₂CO₃Xylenes, 150 °CHigh atom economy, excellent yields. acs.org acs.org
Cu(OAc)₂Benzyl AlcoholK₂CO₃HeatEfficiently performed with easily available copper catalysts. ionike.com ionike.com

Advanced Synthetic Techniques for Analogue Generation

The generation of a diverse library of analogues based on a lead compound is a cornerstone of structure-activity relationship (SAR) studies. For the This compound scaffold, advanced synthetic techniques are crucial for systematically modifying its structure to optimize biological activity.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of a multitude of distinct but structurally related compounds. While specific high-throughput syntheses for This compound are not extensively detailed in publicly available literature, the principles of these techniques can be applied to its core structure. A general approach would involve the diversification of three key components: the anthranilamide core, the benzyl group, and the phenylsulfonyl group.

A hypothetical parallel synthesis approach could be designed based on a convergent synthetic route. This would involve preparing a library of substituted 2-aminobenzamides, benzyl halides, and benzenesulfonyl chlorides. The subsequent coupling of these building blocks in a systematic, array-based fashion would yield a library of This compound analogues. Liquid-phase combinatorial synthesis, which utilizes a soluble polymer support, has been successfully employed for the synthesis of other heterocyclic compounds like aminobenzimidazoles and could be adapted for this purpose. nih.gov This method facilitates purification by simple precipitation and washing, making it amenable to parallel formats. nih.gov

Table 1: Potential Building Blocks for Parallel Synthesis of this compound Analogues

2-Aminobenzamide PrecursorsBenzyl Halide PrecursorsPhenylsulfonyl Chloride Precursors
2-aminobenzamideBenzyl bromideBenzenesulfonyl chloride
2-amino-5-chlorobenzamide4-Methoxybenzyl chloride4-Toluenesulfonyl chloride
2-amino-4-nitrobenzamide3-Fluorobenzyl bromide4-Nitrobenzenesulfonyl chloride
2-amino-5-methylbenzamide2,4-Dichlorobenzyl chloride3-Chlorobenzenesulfonyl chloride

Stereoselective Synthesis Considerations

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. While This compound itself is achiral, the introduction of stereocenters into its structure could lead to enantiomers with distinct pharmacological profiles. Stereoselective synthesis would be essential for accessing these individual enantiomers.

Stereocenters could be introduced at several positions, for instance, by using a chiral, non-racemic benzyl halide or by modifying the anthranilamide backbone. The asymmetric synthesis of related building blocks, such as α-chloro-β-amino-N-sulfinyl imidates, highlights methods for creating chiral centers with high diastereomeric excess. nih.gov These chiral building blocks could then be incorporated into the synthesis of stereochemically pure analogues of This compound . The use of chiral auxiliaries or catalysts in the key bond-forming reactions would be a primary strategy to control the stereochemical outcome.

Reaction Mechanism Investigations of Key Steps

A thorough understanding of the reaction mechanisms involved in the synthesis of This compound is crucial for optimizing reaction conditions, improving yields, and minimizing side products. The key synthetic transformations are the N-benzylation and N-sulfonylation of a 2-aminobenzamide precursor.

The N-sulfonylation of an amino group, a critical step in forming the sulfonamide bond, typically proceeds via a nucleophilic substitution reaction. The amino group of the benzamide derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the phenylsulfonyl chloride. A base is generally required to deprotonate the nitrogen atom, enhancing its nucleophilicity. Mechanistic studies on the sulfonylation of similar substrates, like 2-aminothiazole, indicate that the reaction is facilitated by a base and heating to promote the reaction kinetics. nih.gov

The subsequent N-benzylation would involve the nucleophilic attack of the sulfonamide nitrogen on the benzyl halide. The order of these steps (sulfonylation followed by benzylation, or vice versa) can significantly impact the outcome of the synthesis. Mechanistic investigations into related amidation reactions have shown that the sequence of reagent addition can be critical for achieving high yields. rsc.org For instance, in the synthesis of N-benzylbenzamide using triphenylphosphine (B44618) and iodine, the order of adding the amine, carboxylic acid, and base dramatically affects the product yield. rsc.org Similar detailed mechanistic studies for the synthesis of This compound would be invaluable for developing a robust and scalable synthetic process.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis in Research

Spectroscopic methods are fundamental in determining the molecular structure of 2-[benzyl(phenylsulfonyl)amino]benzamide in solution and probing its conformational dynamics.

While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule as complex as this compound. Techniques such as COSY, HSQC, HMBC, and NOESY are employed to map the intricate network of covalent bonds and spatial proximities. ulisboa.ptugm.ac.idresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, it would confirm the proton relationships within each of the three aromatic rings and validate the integrity of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It is crucial for assigning the chemical shifts of the methylene (B1212753) bridge carbon and the protons of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is arguably the most powerful tool for this molecule, as it allows for the connection of the individual structural fragments. For instance, correlations would be expected from the benzylic methylene protons to carbons in both the benzamide's aromatic ring and the benzyl (B1604629) group's ring, unequivocally linking these parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. uzh.ch This provides critical information about the molecule's preferred conformation in solution. For example, NOESY could reveal spatial proximity between the protons of the benzyl group and those of the phenylsulfonyl group, defining their relative orientation. nih.gov

TechniquePurposeAnticipated Key Correlations for this compound
COSYIdentifies 1H-1H spin coupling networksCorrelations between adjacent aromatic protons on all three rings (e.g., H-3 with H-4 on the benzamide (B126) ring).
HSQCCorrelates directly bonded 1H and 13C nucleiCorrelation between the benzylic CH2 protons and the benzylic carbon; correlations for each aromatic C-H pair.
HMBCShows long-range (2-3 bond) 1H-13C correlations- Benzylic CH2 protons to the benzamide C2 and the benzyl C1'.
  • Benzylic CH2 protons to the benzamide C=O.
  • Phenylsulfonyl aromatic protons to the sulfur-bearing carbon.
  • NOESYIdentifies 1H-1H spatial proximityPotential correlations between protons on the benzyl ring and the phenylsulfonyl ring, indicating conformational preferences.

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information on the conformational state of this compound by probing its molecular vibrations. umich.edunih.gov While basic spectra confirm the presence of functional groups, subtle shifts in vibrational frequencies can reveal details about hydrogen bonding and molecular conformation. nih.gov

    Amide Bands: The positions of the Amide I (primarily C=O stretching, ~1640-1680 cm⁻¹) and Amide II (N-H bending and C-N stretching) bands are highly sensitive to the hydrogen-bonding environment. researchgate.net Changes in these band positions can indicate the presence and strength of intermolecular N-H···O=C hydrogen bonds, which are crucial in the solid state.

    Sulfonyl Group Vibrations: The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group (typically ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively) can also be influenced by the local molecular environment and conformation.

    N-H Stretch: The frequency of the N-H stretching vibration (~3200-3400 cm⁻¹) provides direct evidence of hydrogen bonding. A lower frequency (broader peak) suggests involvement in strong hydrogen bonds, whereas a higher frequency (sharper peak) indicates a freer, less-bonded state.

    Analysis of these specific bands under different conditions (e.g., in various solvents or in the solid state) can elucidate the predominant conformations and intermolecular interactions. nih.gov

    Functional GroupVibrational ModeTypical Wavenumber (cm-1)Conformational Significance
    Amide (C=O)Amide I Stretch1640 - 1680Sensitive to hydrogen bonding; lower frequency indicates stronger H-bonds.
    Amide (N-H)N-H Bend (Amide II)~1550 - 1600Coupled mode also sensitive to H-bonding environment.
    Amide (N-H)N-H Stretch3200 - 3400Frequency and peak shape indicate the extent of hydrogen bonding.
    Sulfonyl (SO₂)Asymmetric Stretch~1330 - 1370Frequency can be affected by molecular conformation and crystal packing forces.
    Sulfonyl (SO₂)Symmetric Stretch~1150 - 1180Also sensitive to the local electronic and steric environment.

    High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the target compound's formula (C₂₀H₁₈N₂O₃S) from other potential formulas with the same nominal mass. researchgate.net

    Furthermore, HRMS allows for the detailed analysis of the molecule's isotopic pattern. The relative intensities of the isotopic peaks (M+1, M+2, etc.) are determined by the natural abundance of stable isotopes of the constituent elements (e.g., ¹³C, ¹⁵N, ¹⁸O, ³³S, and ³⁴S). broadinstitute.org The presence of a sulfur atom is particularly significant for the M+2 peak, as the ³⁴S isotope has a relatively high natural abundance (~4.2%). Analysis of this isotopic signature provides a further layer of confirmation for the molecular formula. nih.govnih.gov

    IsotopologueDescriptionCalculated Exact Mass (Da)Expected Relative Abundance (%)
    MAll most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S)378.1038100
    M+1Contains one ¹³C, ¹⁵N, or ³³S379.1062~22.8
    M+2Contains two ¹³C, one ³⁴S, etc.380.1086~7.1 (³⁴S contributes ~4.4%)

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise bond lengths, bond angles, and torsional angles. nih.gov For this compound, this technique would reveal the exact three-dimensional conformation of the molecule as it exists in a crystal lattice and detail the intermolecular forces that stabilize the crystal structure.

    The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. nih.gov

    Hydrogen Bonding: The primary amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust supramolecular synthons, such as the classic amide-to-amide R²₂(8) dimer motif, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. researchgate.net The oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors, potentially interacting with the amide N-H donors to create more complex, three-dimensional networks. nih.gov

    Interaction TypeDonor/Group 1Acceptor/Group 2Expected Role in Crystal Packing
    Hydrogen BondAmide N-HAmide C=OPrimary driving force for forming dimers or chains (catemers).
    Hydrogen BondAmide N-HSulfonyl O=SContributes to linking primary hydrogen-bonded motifs into a 3D network.
    π-π StackingAromatic Ring (e.g., Phenylsulfonyl)Aromatic Ring (e.g., Benzyl)Stabilizes the packing of molecules, often in offset or parallel arrangements.

    Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Flexible molecules like this compound, which possess several rotatable single bonds (e.g., C-N, C-S, C-C bonds), are particularly prone to exhibiting polymorphism. nih.gov Different polymorphs can arise from:

    Conformational Differences: The molecule may adopt different conformations (e.g., different torsion angles around the S-N bond) in different crystal forms.

    Packing Differences: The same molecular conformation may pack in different ways, utilizing different sets of the intermolecular interactions described above (e.g., forming a chain motif in one polymorph and a dimer motif in another).

    The existence of polymorphs is often discovered by varying crystallization conditions such as the solvent, temperature, or rate of cooling. Each polymorph is a unique solid-state form with distinct physical properties. Spectroscopic techniques like FT-IR and solid-state NMR, along with X-ray powder diffraction (XRPD), are essential for identifying and characterizing different polymorphic forms.

    Conformational Preferences in Crystalline State

    A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its conformational preferences in the crystalline state, including specific torsion angles and intermolecular interactions based on experimental crystal structure data, cannot be provided at this time.

    While crystallographic studies have been conducted on various other substituted benzamide derivatives, the unique combination of the benzyl group and the phenylsulfonyl group attached to the amino nitrogen at the 2-position of the benzamide core means that direct extrapolation of conformational data from these related structures would not be scientifically rigorous. The steric and electronic properties of these specific substituents are expected to significantly influence the molecule's conformation and its packing in the crystal lattice.

    For a definitive analysis of the conformational preferences of this compound in the solid state, a single-crystal X-ray diffraction study of the compound would be required. Such an analysis would provide precise information on:

    Molecular Conformation: The dihedral angles between the three aromatic rings (the benzamide phenyl, the benzyl, and the phenylsulfonyl) and the geometry around the sulfonamide and amide linkages.

    Intramolecular Interactions: The presence of any intramolecular hydrogen bonds or other non-covalent interactions that stabilize the observed conformation.

    Intermolecular Interactions: The nature of the intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions, that govern the crystal packing.

    Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.

    Without this experimental data, any discussion on the crystalline state conformation would be purely speculative.

    Computational Chemistry and Molecular Modeling Studies

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

    DFT calculations are frequently employed to determine the electronic structure of sulfonamide derivatives. These calculations help in understanding the distribution of electrons within the molecule and predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

    For sulfonamide-based compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic rings and the amine group. In contrast, the LUMO is typically found around the sulfonyl group and the benzene (B151609) rings, which can accept electrons. researchgate.net The energy gap for related sulfonamide derivatives has been observed in the range of 0.384 eV to 6.089 eV, where a smaller gap suggests higher reactivity. nih.gov For 2-[benzyl(phenylsulfonyl)amino]benzamide, the electronic density would likely be distributed across the benzyl (B1604629) and phenylsulfonyl moieties, influencing its reactivity.

    Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further insights into the molecule's reactivity profile.

    Table 1: Representative Global Reactivity Descriptors for a Sulfonamide Scaffold

    Descriptor Formula Typical Significance
    Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
    Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
    Electronegativity (χ) χ ≈ (I + A) / 2 The power of an atom to attract electrons.
    Chemical Hardness (η) η ≈ (I - A) / 2 Resistance to change in electron distribution.
    Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating reactivity.

    This table presents theoretical descriptors commonly calculated for sulfonamide-containing compounds. The actual values for this compound would require specific DFT calculations.

    The three-dimensional structure of this compound is flexible due to several rotatable bonds, particularly around the sulfonamide nitrogen and the benzyl group. Understanding its preferred conformations is key to analyzing its interactions. Computational methods can explore the conformational landscape to identify low-energy, stable structures.

    Studies on related N-benzyl benzenesulfonamides have utilized techniques like single-crystal X-ray diffraction to determine solid-state conformations. For instance, the crystallographic study of N-allyl-N-benzyl-4-methylbenzenesulfonamide revealed a distorted tetrahedral geometry around the sulfur atom. nsf.gov The bond lengths and angles in such structures provide a benchmark for computational models.

    Table 2: Selected Crystallographic Bond Lengths and Angles for a Related N-benzyl-benzenesulfonamide Derivative

    Parameter Bond/Angle Value
    Bond Length S=O ~1.43 Å
    Bond Length S-N ~1.64 Å
    Bond Length S-C (aromatic) ~1.76 Å
    Bond Angle O-S-O ~120°
    Bond Angle O-S-N ~107°
    Bond Angle N-S-C ~106°

    Data is representative of N-benzyl-benzenesulfonamide scaffolds and is based on published crystallographic data for analogous compounds. nsf.gov The precise values for the title compound may differ.

    Energy minimization calculations, often performed using DFT or molecular mechanics force fields, can predict the most stable conformers in the gas phase or in solution. These calculations are essential for preparing the molecule for further studies like molecular docking and dynamics simulations.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights that are not available from static models.

    While specific clinical targets for this compound are not the focus here, the compound belongs to a class of molecules investigated as inhibitors of enzymes like γ-secretase. nih.gov MD simulations are crucial for understanding how such inhibitors interact with their protein targets. A typical MD simulation would involve placing the ligand in the binding site of a protein and simulating their movements over a period of nanoseconds to microseconds.

    These simulations can reveal:

    The stability of the ligand within the binding pocket.

    Key amino acid residues involved in the interaction.

    The role of water molecules in mediating the binding.

    Conformational changes in the protein or ligand upon binding.

    For sulfonamide-based inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex and to identify robust binding modes. worldscientific.com

    The conformation of a flexible molecule like this compound can be significantly influenced by the solvent environment. MD simulations in an explicit solvent (e.g., a box of water molecules) can capture these effects. The simulations can show how the molecule's conformation adapts to the polar or non-polar environment and can reveal the stability of intramolecular hydrogen bonds in the presence of competing interactions with solvent molecules.

    Molecular Docking and Binding Mode Analysis

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for known active molecules.

    For the class of N-benzyl benzenesulfonamides, docking studies would typically be performed against a protein target for which they have shown some activity. The process involves:

    Preparing the 3D structure of the protein, often from the Protein Data Bank (PDB).

    Generating a low-energy conformation of the ligand (as discussed in 4.1.2).

    Using a docking algorithm to systematically explore possible binding poses of the ligand in the protein's active site.

    Scoring the poses based on a function that estimates the binding affinity.

    The results of a docking study are a set of predicted binding modes, which can be visually analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein. For sulfonamide inhibitors, the sulfonyl group often acts as a hydrogen bond acceptor, playing a critical role in anchoring the molecule to the protein.

    Table 3: Compound Names Mentioned in the Article

    Compound Name
    This compound
    N-allyl-N-benzyl-4-methylbenzenesulfonamide

    Prediction of Potential Binding Sites on Macromolecules

    Molecular docking studies are a cornerstone of computational drug design, enabling the prediction of the preferred binding orientation of a ligand to a macromolecule. For derivatives and analogs of this compound, these studies have been instrumental in identifying potential binding pockets within various enzymes and receptors. For instance, in studies of benzamide (B126) derivatives, molecular docking has been used to predict interactions with target proteins, providing a clear visualization of the biochemical mechanisms at play. walshmedicalmedia.com These computational techniques can simulate the process of a ligand, such as a this compound analog, fitting into the active site of a protein, which is crucial for its function. walshmedicalmedia.com

    Docking studies on N-substituted sulfonamides, a class of compounds structurally related to the phenylsulfonyl moiety of this compound, have demonstrated their potential to bind to the active sites of enzymes like carbonic anhydrase. nih.gov Similarly, research on benzimidazole (B57391) derivatives, which share structural similarities with the benzamide portion of the target compound, has utilized homology modeling to predict binding sites on G protein-coupled receptors. nih.gov These studies often reveal that the ligands settle into a stable conformation within the binding pocket, suggesting a favorable interaction.

    Scoring Functions and Binding Affinity Predictions

    A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target macromolecule. These scoring functions calculate a theoretical value, often expressed in kcal/mol, which indicates the strength of the interaction. For various benzamide and sulfonamide derivatives, these predicted binding affinities have been a key output of computational studies. walshmedicalmedia.comnih.gov

    In a study on N-substituted sulfonamides, the calculated binding affinities ranged from -6.8 to -8.2 kcal/mol, indicating strong theoretical interactions with their target protein. nih.gov For benzamide derivatives appended with pyrazolone (B3327878), docking simulations yielded binding energies as low as -8.85 kcal/mol, suggesting a high stability of the ligand-protein complex. walshmedicalmedia.com It is important to note that these are theoretical predictions and not experimentally determined IC50 values. Machine learning models are also being developed to improve the accuracy of binding affinity predictions for protein-ligand complexes by training on large datasets of known interactions. biorxiv.org

    Table 1: Theoretical Binding Affinity Predictions for Structurally Related Compounds

    Compound ClassTarget MacromoleculePredicted Binding Affinity (kcal/mol)Reference
    N-substituted sulfonamidesCarbonic anhydrase (1AZM)-6.8 to -8.2 nih.gov
    Benzamide pyrazolone derivativesTarget protein 6LU7Up to -8.85 walshmedicalmedia.com

    Identification of Key Intermolecular Interactions

    Beyond predicting binding sites and affinities, molecular modeling elucidates the specific intermolecular forces that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity and include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is invaluable for predicting the activity of new compounds and for understanding the structural features that are most important for their function.

    Development of Predictive Models for Biological Activity

    For classes of compounds including benzamides and sulfonamides, QSAR models have been successfully developed to predict their biological activities. researchgate.netnih.govunair.ac.idnih.gov These models are typically generated through multiple linear regression analysis, which creates a mathematical equation linking molecular descriptors to activity. nih.gov

    A QSAR study on benzylidene hydrazine (B178648) benzamide derivatives resulted in a statistically significant model for predicting anticancer activity. unair.ac.idjppres.com The high correlation coefficient (r = 0.921) and coefficient of determination (R² = 0.849) of the derived equation indicate a strong predictive power. unair.ac.idjppres.com Similarly, QSAR models for benzimidazole derivatives have shown excellent correlation between predicted and experimental antibacterial activities, with r² values as high as 0.9992. nih.gov These models serve as powerful tools for the design of new, more potent analogs. unair.ac.idjppres.com

    Identification of Key Molecular Descriptors

    A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors are numerical representations of various physicochemical properties of the molecules.

    In a QSAR analysis of benzylidene hydrazine benzamides, the key descriptors found to influence anticancer activity were Log S (water solubility), rerank score (a docking-based scoring term), and MR (molar refractivity). unair.ac.idjppres.com This suggests that a balance of solubility and specific steric and electronic properties is essential for the activity of these compounds. For other related structures, a variety of physicochemical, steric, electronic, and structural descriptors are often employed to build robust QSAR models. nih.gov

    Table 2: Key Molecular Descriptors in QSAR Models for Structurally Related Compounds

    Compound ClassBiological ActivityKey Molecular DescriptorsReference
    Benzylidene hydrazine benzamidesAnticancer (human lung cancer cell line A459)Log S, rerank, MR unair.ac.idjppres.com
    Benzimidazole derivativesAntibacterial (Pseudomonas aeruginosa)Physicochemical, steric, electronic, and structural descriptors nih.gov

    Pharmacophore Modeling and Virtual Screening Applications

    Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. This "pharmacophore" can then be used as a template in virtual screening to search large chemical databases for new compounds with the desired activity.

    For analogs of this compound, pharmacophore models have been developed to understand their structure-activity relationships. For instance, a pharmacophore model for galloyl benzamide analogs identified two hydrogen-bond acceptors, one hydrogen-bond donor, one hydrophobic feature, and two aromatic rings as critical for their activity. researchgate.net In another study on CETP inhibitors with a benzamide scaffold, pharmacophore mapping confirmed that the designed compounds possessed the necessary features for high binding affinity. researchgate.net These models are not only descriptive but also serve a predictive purpose, guiding the identification of novel lead compounds through virtual screening of in-house and commercial databases. nih.gov

    Structure Activity Relationship Sar Studies

    Design Principles for 2-[benzyl(phenylsulfonyl)amino]benzamide Derivatives

    The design of derivatives is guided by systematically altering the three main components of the scaffold: the benzyl (B1604629) moiety, the phenylsulfonyl group, and the benzamide (B126) core.

    The N-benzyl group plays a significant role in the molecule's activity, and modifications to this part of the structure can lead to substantial changes in potency and selectivity. nih.gov In related N-benzyl compounds, substitutions on the benzyl ring have been shown to dramatically influence activity. For instance, early studies on similar pharmacophores indicated that simple N-alkylation often diminished activity, but the introduction of an N-benzyl group could significantly improve it. nih.gov

    Systematic variation of substituents on the benzyl ring is a key strategy. Research on analogous N-benzyl structures has shown that adding substituents at the ortho, meta, or para positions can fine-tune electronic and steric properties. For example, the introduction of a 2-hydroxybenzyl group has been found to yield highly potent and selective compounds in other molecular families. nih.gov In contrast, a 2-methoxybenzyl substitution in the same series resulted in lower activity. nih.gov This suggests that hydrogen-bonding capability at the ortho position of the benzyl ring could be a critical determinant of interaction.

    Table 1: Hypothetical Activity based on Benzyl Ring Substitutions This table is illustrative, based on SAR principles from related N-benzyl compounds.

    Compound Benzyl Moiety Modification Postulated Effect on Activity Reference Principle
    Base ScaffoldUnsubstituted BenzylBaseline-
    Derivative A2-HydroxybenzylPotential for Increased Potency nih.gov
    Derivative B4-MethoxybenzylVariable; may increase or decrease nih.gov
    Derivative C4-TrifluoromethylbenzylPotential for altered electronic profile nih.gov
    Derivative D4-ChlorobenzylPotential for increased lipophilicity nih.gov

    The phenylsulfonyl group is another critical area for modification. In related structures, such as N-benzyl-1-(phenylsulfonyl)piperazine-2-carboxamides, substitutions on this phenyl ring have been integral to optimizing activity. nih.gov The electronic nature of the substituents can modulate the sulfonamide's properties.

    For example, the introduction of an electron-withdrawing group like a 4-trifluoromethoxy substituent on the phenylsulfonyl ring was part of an optimization effort that led to a potent derivative in a different series. nih.gov This indicates that modifying the electronic landscape of this ring system is a valid strategy for enhancing molecular interactions. The acidity and hydrogen-bonding capacity of the sulfonamide NH can be fine-tuned by substituents on the aromatic ring, which can influence its interaction with biological targets. nih.gov

    Table 2: Representative Modifications of the Phenylsulfonyl Group This table is illustrative, based on SAR principles from related phenylsulfonyl-containing compounds.

    Compound Phenylsulfonyl Moiety Modification Potential Impact Reference Principle
    Base ScaffoldUnsubstituted PhenylsulfonylBaseline-
    Derivative E4-TrifluoromethoxyphenylsulfonylEnhanced potency through electronic modulation nih.gov
    Derivative F4-ChlorophenylsulfonylIncreased lipophilicity and altered electronics nih.gov
    Derivative G4-MethylphenylsulfonylElectron-donating group, potential activity modulation nih.gov

    The benzamide core is a crucial component, and its substitution pattern significantly affects molecular recognition. In studies of structurally similar 2-(sulfonamido)benzamides, modifications to the benzamide phenyl ring were a central part of the SAR campaign. It was found that large modifications were generally not well-tolerated, with single methyl or halogen groups being the preferred substitutions. google.com

    Research on other substituted benzamides has revealed that polar substituents, particularly at the meta (5-) and para (4-) positions relative to the primary amide, play a critical role in mediating interactions. google.com For instance, a polar hydrogen-bond accepting group at the 5-position (e.g., sulfone) or a hydrogen-bond donor/acceptor at the 4-position (e.g., amine) can enhance binding affinity. google.com The orientation of these substituents can indirectly influence how other parts of the molecule engage with their binding sites. google.com However, the steric hindrance from ortho-substituents can twist the amide group out of the plane of the aromatic ring, disrupting π-electron conjugation, which can also alter activity. uni-muenchen.de

    Positional Isomerism and Stereochemical Considerations

    The spatial arrangement of functional groups is a key determinant of a molecule's biological activity. Studies on positional isomers of other complex molecules have demonstrated that shifting a substituent's position can lead to significant changes in efficacy. For example, moving a key substituent from one position to another on an aromatic ring can alter the molecule's shape and its ability to fit into a binding pocket, resulting in activities that can vary by orders of magnitude.

    Furthermore, stereochemistry is of paramount importance. The core structure of this compound does not inherently possess a chiral center unless substituents create one. However, in the development of analogous compounds, the resolution of racemic mixtures into single enantiomers is often a critical step. For instance, in a series of related inhibitors, the (S)-isomer was identified as being significantly more potent than its (R)-counterpart, underscoring the importance of precise three-dimensional geometry for optimal interaction. nih.gov

    Linker Modifications and Spacer Exploration

    The term "linker" can refer to the methylene (B1212753) (-CH2-) bridge of the benzyl group or the sulfonamide (-SO2NH-) group itself. Exploring modifications to these linkers can provide valuable SAR insights. For example, changing the length or rigidity of the linker between aromatic moieties is a common strategy in medicinal chemistry.

    While specific research on linker modifications for this exact scaffold is limited, principles from related fields can be applied. In other series, replacing an ether linker with groups like esters, amides, or other polar heterocycles has been explored to enhance binding affinity through new polar interactions. scispace.com One could hypothesize replacing the benzyl methylene group with a carbonyl (to form an amide), an oxygen (ether), or a sulfur atom (thioether) to probe the importance of the linker's flexibility, hydrogen-bonding capacity, and electronic nature.

    Bioisosteric Replacements (without specific target identification or clinical data)

    Bioisosteric replacement involves substituting one functional group with another that retains similar physicochemical properties, with the goal of improving the molecule's profile. This is a powerful strategy in drug design.

    For the this compound scaffold, several bioisosteric replacements can be considered:

    Benzamide Amide Group: The primary amide of the benzamide moiety is a key interaction point. In studies on related ortho-substituted benzamides, this group has been successfully replaced with bioisosteres such as urea, sulfonamide, and triazole groups. google.com Each replacement preserves certain geometric and electronic features while tuning others, which helps to identify the features essential for activity. google.com

    Sulfonamide Group: The sulfonamide functional group itself can be considered a bioisostere of other structures. Aza-variants, such as sulfondiimidamides, have been explored as replacements for sulfonamides. These variants introduce additional nitrogen atoms, providing multiple new points for substitution and allowing for precise control over properties like acidity and hydrogen-bonding capabilities.

    Mechanistic Investigations at a Molecular and Cellular Level

    Exploration of Molecular Targets and Pathways (non-clinical context)

    Research into benzamide (B126) and sulfonamide derivatives has identified several molecular targets and pathways through which these compounds can exert biological effects. These investigations, conducted in non-clinical settings, reveal a range of activities from enzyme modulation to the perturbation of cellular processes.

    A significant area of research for sulfonamide derivatives has been their role as enzyme inhibitors. Various studies have demonstrated the potential of these compounds to selectively target and inhibit the activity of specific enzymes.

    For example, a series of sulfamoyl-benzamide derivatives have been synthesized and evaluated as inhibitors of human nucleotide pyrophosphatase/phosphodiesterases (h-NTPDases), which are involved in various physiological and pathological processes. rsc.orgnih.gov The inhibitory concentrations (IC₅₀) of several of these compounds against different h-NTPDase isoforms are detailed in the table below.

    Table 1: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives against h-NTPDase Isoforms

    Compound Target Isoform IC₅₀ (µM)
    2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) h-NTPDase8 0.28 ± 0.07 rsc.orgnih.gov
    N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) h-NTPDase1 2.88 ± 0.13 rsc.org
    N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) h-NTPDase3 0.72 ± 0.11 rsc.orgnih.gov
    N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) h-NTPDase2 0.27 ± 0.08 nih.gov
    5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) h-NTPDase2 sub-micromolar rsc.orgnih.gov

    Similarly, N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives have been investigated for their interaction with aldehyde dehydrogenase, a potential molecular target. mdpi.com Another area of significant interest is the inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes. Benzamides incorporating 4-sulfamoyl moieties have been shown to be effective inhibitors of several human CA isoforms, including hCA I, II, VII, and IX. mdpi.com The inhibitory activities of these compounds are often in the micromolar to nanomolar range. mdpi.com

    Furthermore, tertiary sulphonamide derivatives have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression. One such derivative, compound 17a , displayed an IC₅₀ value of 63 nM against LSD1. nih.gov

    Benzamide derivatives have also been studied for their ability to modulate the function of various receptors. These studies, while not aimed at therapeutic applications, shed light on the potential for these compounds to interact with key signaling proteins.

    One area of focus has been the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission in the central nervous system. Certain benzamide-type modulators, such as CX516 and CX546 , have been shown to influence AMPA receptor-mediated currents. nih.gov These studies suggest that different benzamide modulators can have distinct effects on receptor kinetics, with some preferentially accelerating channel opening while others slow channel closing. nih.gov

    In addition to AMPA receptors, neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) have been identified as targets for benzamide analogs. A lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide , was found to inhibit human α4β2 nAChR activity with an IC₅₀ of 6.0 µM, showing a preference for this subtype over α3β4 nAChRs. nih.gov This discovery has led to further structure-activity relationship studies to understand the molecular requirements for nAChR inhibition. nih.gov

    Other receptor targets for benzamide derivatives include the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. A series of benzamide compounds bearing piperidine (B6355638) groups were synthesized and found to inhibit the Hh signaling pathway by interacting with the Smo receptor. mdpi.com

    The modulation of enzymes and receptors by benzamide and sulfonamide derivatives can lead to perturbations in various cellular pathways, including those involved in cell proliferation, migration, and apoptosis.

    Several studies have reported the antiproliferative activity of these compounds against various cell lines in a non-clinical context. For instance, tertiary sulphonamide derivatives have been evaluated for their antiproliferative effects against liver cancer cell lines (SNU-475, HepG-2, and Bel-7402). nih.gov Compound 17a from this class exhibited a potent antiproliferative effect against Bel-7402 cells with an IC₅₀ value of 0.32 µM. nih.gov This compound was also shown to inhibit tubulin polymerization, a process critical for cell division, with an IC₅₀ of 1.27 µM. nih.gov Furthermore, it was found to inhibit the migration of Bel-7402 cells in a concentration-dependent manner. nih.gov

    In another study, new sulfonamide derivatives derived from 2-aminopyridine (B139424) were examined for their antiproliferative characteristics against MCF-7 and HepG2 cell lines. imist.ma N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives have also been investigated for their cytotoxic effects, with aldehyde dehydrogenase being a proposed target in the underlying pathway. mdpi.com

    The table below summarizes the antiproliferative activities of selected sulfonamide derivatives.

    Table 2: Antiproliferative Activity of Selected Sulfonamide Derivatives

    Compound Cell Line IC₅₀ (µM) Cellular Effect

    Derivatization and Analog Development

    Synthesis of Advanced 2-[benzyl(phenylsulfonyl)amino]benzamide Analogs

    The synthesis of advanced analogs is rooted in established chemical principles, often beginning with the core 2-aminobenzamide (B116534) structure. Modifications are systematically introduced to probe structure-activity relationships (SAR) and optimize the compound's profile.

    Scaffold diversification involves making significant alterations to the central molecular structure to discover new chemical entities with improved properties. A key strategy has been the rational design of phenylsulfonyl-benzamides based on modifications of existing drug structures. For instance, by adapting the structure of the antiandrogen drug bicalutamide (B1683754), researchers have designed and synthesized a novel family of phenylsulfonyl-benzamides with potential anti-prostate cancer properties. nih.gov This approach aimed to rigidify the flexible linker of bicalutamide with a phenyl group, thereby locking the molecule in a potentially more active conformation. nih.gov

    The general synthetic pathway for these analogs often starts with a copper-catalyzed C–S coupling reaction to form key intermediates, followed by reaction with thionyl chloride and subsequent coupling with substituted anilines to form the benzamide (B126) bond. nih.gov An oxidation step can then be performed to yield the final phenylsulfonyl structure. nih.gov

    Another diversification strategy involves replacing key pharmacophores within a scaffold. In the development of agents to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a 1,2,3-triazole pharmacophore was successfully substituted with a glycine-like amino acid. nih.govnih.gov This "scaffold hop" led to the identification of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs with significantly improved potency and water solubility. nih.govnih.gov The synthesis for these analogs typically involves coupling substituted benzoic acids with ethyl glycinates, followed by hydrolysis to the key benzoylglycine intermediate, which is then amidated with a desired amine. nih.gov

    The table below summarizes examples of scaffold diversification based on related benzamide and sulfonamide structures.

    Original Scaffold Feature Diversification Strategy Resulting Analog Class Synthetic Approach Reference
    Flexible linker in bicalutamideIntroduction of a rigid phenyl groupPhenylsulfonyl-benzamidesCopper-catalyzed C-S coupling, amidation, oxidation nih.gov
    1,2,3-Triazole pharmacophoreSubstitution with a glycine-like amino acidN-(2-(Benzylamino)-2-oxoethyl)benzamide analogsAmide coupling (EDC/HOBt), hydrolysis, amidation nih.govnih.gov
    Combretastatin skeletonIntroduction of an ortho-amino group on a benzophenone (B1666685) ring2-Aminobenzophenone derivativesNot detailed nih.govncku.edu.tw
    Ureido moiety in SLC-0111 (a benzenesulfonamide)Replacement with a thiazol-4-one heterocyclic ringBenzenesulfonamide-thiazol-4-one hybridsMulti-step synthesis involving formation of thiourea (B124793) intermediate followed by cyclization rsc.org

    The introduction of heterocyclic rings is a well-established strategy in medicinal chemistry to improve physicochemical properties, metabolic stability, and target engagement. For benzamide-containing structures, this approach has been used to develop novel therapeutic agents.

    One study detailed the design and synthesis of new 2-aminobenzamide derivatives that incorporate a benzothiazole (B30560) moiety. researchgate.net These compounds were synthesized and evaluated for their cytotoxic activities. researchgate.net The synthesis of such heterocyclic analogs of benzamides can be achieved using standard amide formation methods, starting from the corresponding known heterocyclic carboxylic acids or esters. nih.gov

    In a broader context, benzenesulfonamide (B165840) derivatives have been functionalized with heterocyclic scaffolds like thiazol-4-one. rsc.org This design strategy integrates the thioureido moiety within the heterocyclic ring. rsc.org The synthesis of sulfonamide derivatives containing various N-heterocycles is often achieved by reacting an N-nucleophilic center in the heterocyclic substrate with an appropriate sulfonyl chloride. nih.gov This method is versatile and allows for the creation of a wide array of sulfonamide-heterocycle conjugates. nih.gov

    The table below presents examples of heterocyclic moieties incorporated into related benzamide and sulfonamide scaffolds.

    Parent Scaffold Incorporated Heterocycle Example Analog/Derivative Class Potential Therapeutic Area Reference
    2-AminobenzamideBenzothiazole2-Aminobenzamide-benzothiazole conjugatesAnticancer researchgate.net
    BenzamidePyrrole, IndoleN-[2-(diethylamino)ethyl]-1H-indole-2-carboxamideAntiarrhythmic nih.gov
    BenzenesulfonamideThiazol-4-oneBenzenesulfonamide-thiazol-4-one derivativesAnticancer, Antimicrobial rsc.org
    BenzenesulfonamideThiazole, Isoxazole, PyrazoleVarious sulfonamide-heterocycle conjugatesAntiviral nih.gov
    2-Hydroxybenzamide1,3-Benzoxazine2-benzylamino-1,3-benzoxazinesAntimicrobial researchgate.net

    Prodrug Design and Delivery System Concepts (theoretical, non-clinical)

    Prodrug strategies involve the temporary chemical modification of a drug to overcome pharmaceutical or pharmacokinetic barriers, such as poor solubility or limited membrane permeability. nih.govmdpi.com For a molecule like this compound, which contains an amine functionality within its benzamide group, several theoretical prodrug concepts could be applied. nih.gov

    A primary goal of creating a prodrug for an amine-containing compound is often to suppress ionization under physiological conditions, thereby enhancing passive diffusion across biological membranes. nih.gov This is particularly relevant for drugs that need to penetrate the blood-brain barrier. nih.gov Prodrugs are designed to be bio-reversible, meaning they are converted back to the active parent drug within the body through either enzymatic or chemical processes. mdpi.com

    One theoretical approach involves creating amino acid prodrugs. Attaching an amino acid moiety to the parent drug can leverage endogenous nutrient transporters that are often overexpressed in specific tissues, potentially leading to targeted drug delivery. mdpi.commdpi.com This strategy has been successful for other drugs, where amino acid ester prodrugs showed enhanced intestinal transport via oligopeptide transporters. mdpi.com For this compound, the benzamide nitrogen could theoretically be derivatized with an amino acid promoiety.

    Another sophisticated concept is the "trimethyl lock" system. nih.gov This involves creating a derivative where the release of the active amine drug is triggered by a specific enzymatic or chemical event. nih.gov For example, an esterase- or redox-sensitive group could be used to mask a phenolic hydroxyl group on a carrier attached to the amine. nih.gov Once the masking group is removed in vivo, a rapid intramolecular cyclization reaction occurs, releasing the parent amine drug. nih.gov

    The design of prodrugs can also be guided by targeting specific microenvironments, such as those found in tumors. researchgate.net For instance, a prodrug could be designed to be activated by the unique redox potential or enzyme profile within cancer cells, leading to localized release of the active compound and reducing systemic toxicity. nih.govresearchgate.net

    The table below outlines theoretical prodrug strategies applicable to amine-containing compounds like this compound.

    Prodrug Strategy Mechanism of Action Potential Advantage Applicable Moiety on Parent Drug Reference
    Amino Acid ConjugationUtilizes endogenous amino acid transporters for uptake, followed by enzymatic cleavage.Improved bioavailability and targeted delivery. mdpi.comBenzamide nitrogen mdpi.commdpi.com
    "Trimethyl Lock" SystemAn enzyme-sensitive masking group is removed, initiating a rapid intramolecular cyclization that releases the drug.Controlled, triggered release of the active drug. nih.govBenzamide nitrogen nih.gov
    Reductively Activated ProdrugsA bioreductive group is cleaved under hypoxic conditions (e.g., in tumors), releasing the active drug.Tumor-selective drug release. nih.govA nitroaromatic group could be added to the scaffold and then used as the trigger. nih.gov
    Phosphate (B84403) EstersA water-soluble phosphate ester is added to a hydroxylated carrier, which is then cleaved by phosphatases in vivo to trigger drug release.Increased water solubility and potential for targeted release. nih.govA carrier system attached to the benzamide nitrogen. nih.gov

    Future Research Directions and Research Applications

    Development of Advanced Methodologies for Synthesis and Characterization

    Future synthetic efforts will likely move beyond traditional methods to embrace more efficient and sustainable approaches. Techniques such as one-pot multicomponent reactions (MCRs) could offer a streamlined pathway to the core structure and its analogues, enhancing synthetic efficiency. mdpi.com The use of palladium-catalyzed three-component coupling reactions, for instance, has proven effective for similar benzamide (B126) structures and could be adapted for this compound. mdpi.com

    For characterization, while standard techniques are fundamental, advanced methods will be crucial for a comprehensive structural and conformational analysis. Modern analytical techniques are essential for providing detailed information about molecular structure, composition, and purity. slideshare.net

    Key advanced characterization techniques may include:

    Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like COSY, HSQC, and HMBC can provide unambiguous assignments of proton and carbon signals, which is critical for confirming the complex structure and for detailed conformational analysis in solution. ijpsjournal.com

    High-Resolution Mass Spectrometry (HRMS): This technique is invaluable for confirming the elemental composition and molecular formula with high precision. ijpsjournal.comrroij.com Tandem mass spectrometry (MS/MS) can further elucidate fragmentation patterns, offering deeper structural insights. ijpsjournal.com

    X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography offers the definitive three-dimensional structure of the molecule, providing precise information on bond lengths, angles, and solid-state conformation. slideshare.netresearchgate.net

    TechniqueAnticipated Application for 2-[benzyl(phenylsulfonyl)amino]benzamideType of Data Generated
    Multicomponent Reactions (MCRs)Efficient, diversity-oriented synthesis of analogues.Library of structurally related compounds for screening.
    2D-NMR (e.g., HSQC, HMBC)Unambiguous structural confirmation and conformational analysis.Correlation maps of 1H-13C nuclei, defining connectivity.
    High-Resolution Mass Spectrometry (HRMS)Precise mass determination and molecular formula confirmation.Exact mass-to-charge ratio (m/z).
    X-ray CrystallographyDefinitive 3D molecular structure and packing in the solid state.Atomic coordinates, bond lengths, and bond angles.

    Integration of Multi-Omics Data for Deeper Mechanistic Understanding

    To understand how this compound functions at a molecular level, an integrated multi-omics approach will be indispensable. This moves beyond a single-target hypothesis to a systems-level view of the compound's effects.

    Proteomics: Chemical proteomics can be a powerful tool for identifying the direct protein targets of the compound. nih.govjapsonline.com By using the compound as a "bait" in affinity-based proteomics experiments, researchers can pull down and identify interacting proteins from cell lysates, providing direct clues to its mechanism of action. creative-proteomics.comdavuniversity.org Quantitative proteomics can further reveal changes in the broader proteome upon treatment, highlighting downstream effects and affected cellular pathways.

    Metabolomics: This approach analyzes changes in the cellular "metabolome"—the complete set of small-molecule metabolites. uconn.edu By treating cells or organisms with the compound and analyzing the resulting metabolic shifts, researchers can infer which enzymatic pathways are being affected. nih.govnih.gov This is a "bottom-up" strategy that can identify targeted enzymes based on their phenotypic impact at the metabolite level. acs.org

    Omics ApproachResearch QuestionPotential FindingExample Data Point
    Chemical ProteomicsWhat are the direct protein targets?Identification of specific enzymes or receptors that bind the compound.Enrichment of "Protein Kinase X" in pull-down assay.
    Quantitative ProteomicsHow does the compound alter cellular pathways?Upregulation or downregulation of proteins in signaling or metabolic pathways.2.5-fold increase in the expression of apoptosis-related "Protein Y".
    Untargeted MetabolomicsWhich metabolic pathways are perturbed?Accumulation of a substrate or depletion of a product.Significant increase in intracellular "Metabolite Z".
    Targeted MetabolomicsDoes the compound inhibit a specific, hypothesized pathway?Quantitative changes in specific, known metabolites.50% reduction in the level of "Product A" from a specific pathway.

    Rational Design of Next-Generation Molecular Probes

    The scaffold of this compound can serve as a starting point for the rational design of more sophisticated molecular tools. rsc.org By understanding the structure-activity relationship (SAR), researchers can systematically modify the molecule to enhance its potency, selectivity, or to introduce new functionalities. nih.govresearchgate.net

    A key future direction would be the development of fluorescent probes. nih.gov By conjugating a fluorophore to the core structure, or by designing the core to have inherent fluorescent properties that change upon binding to a target, researchers can create tools for visualizing biological processes in real-time within living cells. nih.govresearchgate.net The design of such probes relies on established photophysical principles like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET). nih.govnih.gov

    Modification SiteHypothetical ModificationObjectiveDesired Outcome
    Benzamide Phenyl RingAdd electron-donating/-withdrawing groupsTune binding affinity and selectivityIncreased potency for a specific enzyme target
    Benzyl (B1604629) GroupReplace with other hydrophobic moietiesExplore binding pocket interactionsImproved target engagement
    Phenylsulfonyl GroupVary substituents on the phenyl ringModulate electronic properties and solubilityEnhanced cell permeability
    Terminus of the MoleculeAttach a fluorophore (e.g., coumarin)Create a fluorescent molecular probeReal-time imaging of target engagement in cells

    Contribution to Fundamental Chemical Biology Knowledge

    The study of specific, well-characterized small molecules like this compound contributes significantly to our fundamental understanding of biology. neuroquantology.comnih.gov As potential enzyme inhibitors, such compounds are critical for dissecting complex biological processes. wikipedia.orgstudymind.co.uk

    Potential contributions include:

    Target Validation: If the compound is found to inhibit a specific enzyme with high selectivity, it can be used as a chemical tool to study the function of that enzyme in cellular and organismal contexts, helping to validate it as a potential therapeutic target. davuniversity.org

    Pathway Elucidation: By inhibiting a single node (an enzyme) in a complex network, researchers can observe the downstream consequences, helping to map out signaling and metabolic pathways. infinitabiotech.com

    Expanding the Chemical Toolkit: Every novel inhibitor with a unique mechanism of action adds to the repertoire of chemical probes available to biologists, enabling new types of experiments to explore cellular function. neuroquantology.comneuroquantology.com

    Ultimately, the rigorous investigation of compounds like this compound bridges the gap between synthetic chemistry and biology, providing molecular tools that can both answer fundamental biological questions and serve as starting points for the development of new therapeutic agents. nih.govmdpi.com

    Q & A

    Q. What are the standard synthetic routes for 2-[benzyl(phenylsulfonyl)amino]benzamide, and how can reaction conditions be optimized for higher yields?

    • Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfonylation, benzylation, and amidation. Key steps include:
    • Sulfonylation : Reacting benzylamine with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
    • Amidation : Coupling the intermediate with benzoyl chloride derivatives using activating agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
    • Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C for exothermic steps), using excess reagents (1.2–1.5 equivalents), and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Q. Which analytical techniques are critical for characterizing this compound, and how is purity validated?

    • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity by resolving peaks for sulfonamide (δ 3.1–3.5 ppm) and benzamide (δ 7.8–8.2 ppm) groups .
    • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is verified using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 425.12) .

    Q. How can researchers assess the biological activity of this compound, particularly in enzyme inhibition studies?

    • Methodological Answer :
    • Carbonic Anhydrase Inhibition : Use fluorescence-based assays with 4-nitrophenyl acetate as a substrate. Measure IC50_{50} values by monitoring hydrolysis rates at 400 nm .
    • Antimicrobial Screening : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution methods .

    Advanced Research Questions

    Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

    • Methodological Answer :
    • Dynamic NMR Analysis : Identify conformational flexibility (e.g., rotational barriers in sulfonamide groups) causing peak splitting .
    • X-ray Diffraction : Resolve tautomeric or stereochemical ambiguities by comparing experimental crystal structures with computed DFT models (e.g., B3LYP/6-31G* level) .

    Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?

    • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with carbonic anhydrase IX. Prioritize binding poses with sulfonamide oxygen forming hydrogen bonds to Zn2+^{2+} in the active site .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

    Q. How do structural modifications (e.g., fluorination or methylsulfonyl additions) impact the compound’s bioactivity and pharmacokinetics?

    • Methodological Answer :
    • SAR Studies : Synthesize analogs with electron-withdrawing groups (e.g., -CF3_3) at the benzyl position. Compare logP values (via shake-flask method) and permeability (Caco-2 cell assays) to correlate hydrophobicity with enhanced blood-brain barrier penetration .
    • Metabolic Stability : Use liver microsome assays (human/rat) to quantify half-life improvements (e.g., methylsulfonyl derivatives show 2× longer t1/2t_{1/2} than parent compound) .

    Q. What methodologies are recommended for analyzing degradation products under stress conditions?

    • Methodological Answer :
    • Forced Degradation Studies : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor decomposition via UHPLC-MS/MS, identifying major products like 4-chlorobenzamide (from hydrolysis) .
    • Kinetic Modeling : Use Arrhenius plots to predict shelf-life (e.g., t90t_{90} at 25°C) based on activation energy (EaE_a) from accelerated stability tests .

    Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

    • Methodological Answer :
    • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.01% Tween-80 to prevent precipitation .
    • Nanoparticle Formulation : Use PLGA nanoparticles (200 nm size via solvent evaporation) to enhance aqueous dispersion, achieving >90% encapsulation efficiency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.